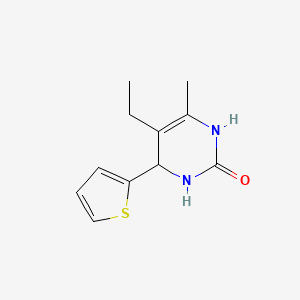![molecular formula C9H6N4OS B13110556 4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 91545-23-2](/img/structure/B13110556.png)
4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of triazinoindazoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indazole ring, with a thioxo group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . The structures of the synthesized compounds are evaluated using 1H and 13C NMR spectroscopy involving 2D NMR techniques such as 1H—1H COSY, 1H—13C HSQC, and 1H—13C HMBC .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- [1,3]Thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indole derivatives
- Thiazines, thiazoles, and triazoles-annulated derivatives
Uniqueness
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is unique due to its specific structural features, such as the fusion of the triazine and indazole rings and the presence of the thioxo group
Propiedades
Número CAS |
91545-23-2 |
|---|---|
Fórmula molecular |
C9H6N4OS |
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
4-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-b]indazol-1-one |
InChI |
InChI=1S/C9H6N4OS/c14-8-7-5-3-1-2-4-6(5)12-13(7)9(15)11-10-8/h1-4H,(H,10,14)(H,11,15) |
Clave InChI |
SBSHQXQREFUAQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=O)NNC(=S)N3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


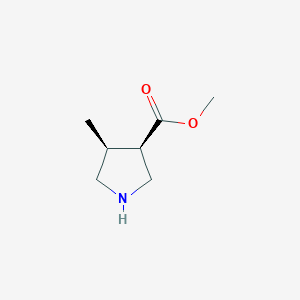
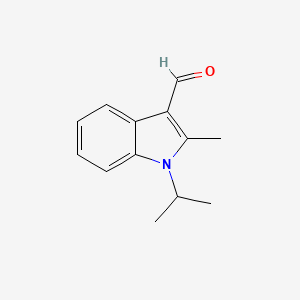
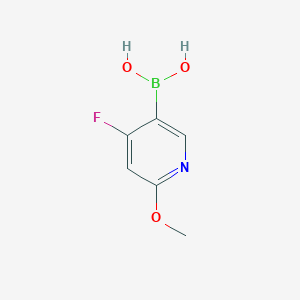


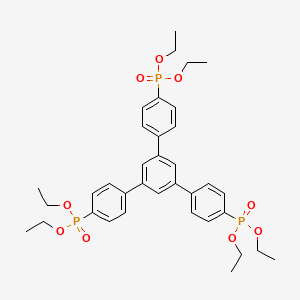
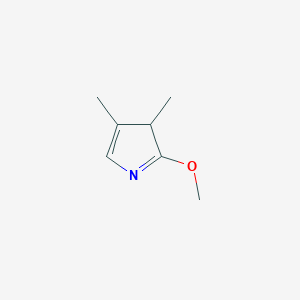
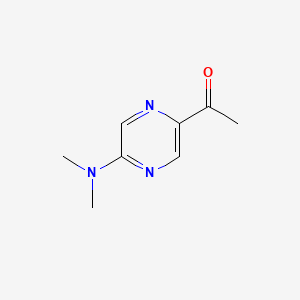
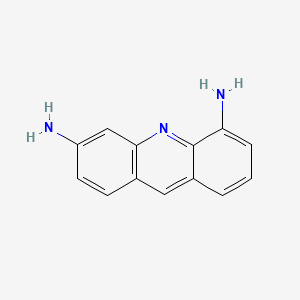
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
